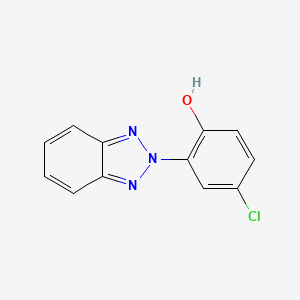

2-Benzotriazole-2-yl-4-chloro-phenol

Description

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name for the closest structural analog, 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol , is derived from its substituent positions:

- Phenyl core : A phenol group (hydroxyl-substituted benzene) at position 1.

- Benzotriazole moiety : A benzotriazole group attached at position 2 of the phenyl ring.

- Chlorine substituent : A chlorine atom at position 5 of the benzotriazole ring.

- tert-Butyl groups : Bulky tert-butyl substituents at positions 3 and 5 of the phenyl ring.

Alternative names for this compound include UV-327 (industrial designation), 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole , and EINECS 223-383-8 . For simpler analogs lacking tert-butyl groups, nomenclature adjusts accordingly. For example, 2-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol (CAS 3986-11-5) prioritizes the methyl group at position 4.

Molecular Formula and Structural Isomerism Considerations

The molecular formula for 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is C₂₀H₂₄ClN₃O , with a molar mass of 357.88 g/mol. Key structural features include:

- Benzotriazole ring : A fused bicyclic system with three nitrogen atoms.

- Chlorine atom : Positioned para to the benzotriazole attachment site.

- Steric hindrance : tert-Butyl groups create a shielded phenolic hydroxyl group, enhancing UV stability.

Structural isomerism arises from:

- Positional isomerism : Varying substituent locations on the phenyl or benzotriazole rings.

- Functional group isomerism : Alternative arrangements of hydroxyl, chloro, and alkyl groups.

For example, 2-(5-chloro-2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol (CAS 86375) features a dodecyl chain instead of tert-butyl groups, altering solubility and hydrophobicity.

CAS Registry Number and Regulatory Classification Codes

The primary analog, 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol , is registered under CAS 3864-99-1 and classified with:

- EINECS 223-383-8 : European Inventory of Existing Commercial Chemical Substances.

- UNII 17TJE602RX : Unique Ingredient Identifier (FDA).

- DTXSID4038893 : EPA’s DSSTox Substance ID.

Regulatory warnings include:

Properties

Molecular Formula |

C12H8ClN3O |

|---|---|

Molecular Weight |

245.66 g/mol |

IUPAC Name |

2-(benzotriazol-2-yl)-4-chlorophenol |

InChI |

InChI=1S/C12H8ClN3O/c13-8-5-6-12(17)11(7-8)16-14-9-3-1-2-4-10(9)15-16/h1-7,17H |

InChI Key |

RBZKTWNFYPAGKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-benzotriazole-2-yl-4-chloro-phenol with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Comparative Findings

Substituent Effects on UV Absorption: The chlorine atom in this compound enhances electron-withdrawing properties compared to methyl or methoxy groups in analogues (e.g., 2-(2H-benzotriazol-2-yl)-4-methylphenol). This increases the compound’s ability to dissipate UV energy via intramolecular hydrogen bonding . In contrast, benzothiazole derivatives (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) exhibit bioactivity due to sulfur’s electron-rich nature, making them suitable for pharmaceutical applications rather than UV stabilization .

Thermal Stability: Dithiazole-containing compounds like 7g (melting point: 167–169°C) exhibit lower thermal stability compared to benzotriazole derivatives, as the dithiazole ring is prone to thermal decomposition . Benzotriazole-phenol hybrids demonstrate superior thermal resistance (>250°C), attributed to rigid aromatic systems and hydrogen-bonded networks .

Synthetic Accessibility :

- Benzotriazole derivatives are typically synthesized via nucleophilic substitution or cyclization reactions, achieving yields >85% .

- Bromomethyl-substituted benzothiazoles (e.g., 2-(4-bromomethyl-phenyl)-benzothiazole) require multi-step synthesis with lower yields (~60–70%), limiting scalability .

Industrial Relevance: Phenolic benzotriazoles dominate the UV stabilizer market due to regulatory approval (e.g., U.S. EPA HPVIS listings) and low toxicity . Chlorinated analogues like this compound are less prevalent than methyl- or tert-butyl-substituted derivatives, likely due to environmental concerns over halogenated byproducts .

Preparation Methods

Diazotization of 2-Nitroaniline Derivatives

The foundational step in synthesizing 2-benzotriazole-2-yl-4-chloro-phenol involves diazotization, where 2-nitroaniline is converted to a diazonium salt. This reaction typically employs nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at temperatures between 0–5°C to prevent premature decomposition. The diazonium salt’s instability necessitates immediate use in subsequent coupling reactions.

Azo Coupling with 4-Chlorophenol

The diazonium salt is coupled with 4-chlorophenol in a two-phase solvent system (e.g., toluene-water) with surfactants like HOSTAPUR® SAS93 to enhance interfacial reactivity. This step forms the intermediate 2-(2-nitrophenylazo)-4-chloro-phenol. Optimal molar ratios (1:1 diazonium salt to phenol) and pH control (weakly acidic) maximize yield while minimizing byproducts such as triazenes.

Reduction and Cyclization to Benzotriazole

The azo intermediate undergoes reductive cyclization to form the benzotriazole ring. Hydrogenation with Raney nickel or palladium/carbon catalysts in toluene/isopropanol systems achieves near-quantitative conversion. Alternative chemical reductions using zinc dust in alkaline ethanol (50–60°C) offer cost-effective scalability, albeit with slightly lower yields (85–90%).

Alternative Synthesis via Mannich Base Intermediates

Mannich Reaction for Intermediate Formation

Although predominantly used for methylene-bis-benzotriazoles, the Mannich reaction can be adapted for monosubstituted derivatives. Reacting 4-chloro-6-benzotriazolyl phenol with formaldehyde and a secondary amine (e.g., di-n-propylamine) forms a Mannich base. This intermediate is then subjected to alkaline catalysis (e.g., potassium hydroxide) at 140–160°C to eliminate the amine and yield the target compound.

Solvent and Temperature Optimization

Solvent-free conditions during the Mannich reaction improve atom economy, while post-reaction neutralization with acetic acid in methanol precipitates the product. Recrystallization from xylene or n-heptane enhances purity (>98%), albeit with longer processing times compared to diazonium methods.

Comparative Analysis of Methodologies

Purification and Characterization

Recrystallization Techniques

Crude product from diazonium routes is dissolved in toluene and cooled to 10°C, yielding needle-like crystals. For Mannich-derived material, sequential recrystallization from xylene (80°C) and n-heptane (20°C) removes residual amines and oligomers.

Spectroscopic Validation

-

FT-IR : O-H stretch (3200 cm⁻¹), C-Cl (750 cm⁻¹), and benzotriazole C=N (1600 cm⁻¹).

-

¹H NMR (DMSO-d6): δ 8.2 (s, 1H, triazole), 7.6–7.8 (m, 4H, aromatic), 5.4 (s, 1H, phenolic OH).

Industrial and Environmental Considerations

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 2-Benzotriazole-2-yl-4-chloro-phenol?

The compound can be synthesized via Friedel-Crafts alkylation, where 4-chlorophenol reacts with benzyl chloride derivatives under acidic conditions. Key optimization steps include:

- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution efficiency .

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

A combination of methods is critical:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and benzotriazole groups) via chemical shifts (e.g., aromatic protons at δ 6.8–7.9 ppm) .

- FT-IR : Identify hydroxyl (O–H stretch at ~3400 cm⁻¹) and benzotriazole (C=N stretch at ~1450 cm⁻¹) groups .

- X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., O–H···N interactions) and dihedral angles between aromatic rings, as demonstrated in related benzotriazole-phenol structures .

Q. What are the primary applications of this compound in materials science?

The compound acts as a UV stabilizer due to its benzotriazole moiety, which absorbs UV radiation (290–400 nm). Applications include:

- Polymer additives : Enhances photostability in polyethylene and polyvinyl chloride (PVC) .

- Coatings : Reduces degradation in automotive paints under accelerated weathering tests.

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density-functional theory (DFT) calculations using B3LYP/6-31G(d) basis sets can:

Q. How should researchers address contradictions in photostability data across different studies?

Discrepancies often arise from variations in experimental design:

- Matrix effects : Test the compound in multiple polymer matrices (e.g., PVC vs. polystyrene) to assess environmental interactions .

- Accelerated weathering protocols : Standardize UV exposure time (e.g., ASTM G154) and humidity levels to ensure reproducibility.

- Analytical consistency : Use HPLC-MS to quantify degradation products (e.g., chlorinated byproducts) instead of relying solely on FT-IR .

Q. What strategies improve the compound’s environmental safety profile without compromising UV-stabilizing efficacy?

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides:

- Dihedral angles : Quantify torsional strain between the benzotriazole and phenol rings (e.g., 16.6° in analogous structures) .

- Hydrogen-bonding networks : Identify stabilizing interactions (e.g., O–H···N) that influence thermal stability .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities?

Q. How to design experiments assessing synergistic effects with other stabilizers?

- Binary mixtures : Combine with hindered amine light stabilizers (HALS) and measure OIT (Oxidation Induction Time) via DSC.

- Accelerated aging : Monitor tensile strength retention in polymer blends under UV/thermal stress .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye irritation (GHS Category 2) .

- Ventilation : Avoid aerosol formation during synthesis; employ fume hoods with >0.5 m/s airflow.

- Waste disposal : Neutralize acidic residues before incineration to minimize HCl emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.